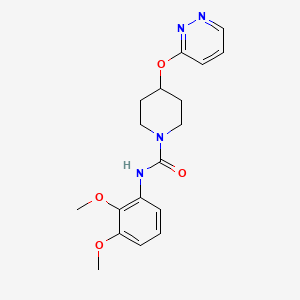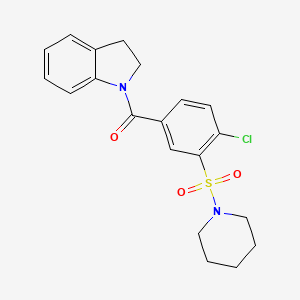
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl)(indolin-1-yl)methanone, while not directly studied, is related to compounds with detailed synthesis and structural characterization, providing insights into its potential applications in scientific research. For instance, compounds featuring similar structural motifs have been synthesized and characterized to understand their thermal, optical, etching, and structural properties. The analysis includes spectroscopic techniques, X-ray diffraction studies revealing chair conformations of the piperidine ring, and investigations into molecular interactions through Hirshfeld surface and energy framework analyses. Such studies are essential for developing new materials with desired properties for various applications, including pharmaceuticals, materials science, and chemical synthesis (Karthik et al., 2021).
Antimicrobial and Antileukemic Activities
Research on piperidine derivatives, which share a core structure with this compound, has shown significant antimicrobial and antileukemic activities. Such studies are crucial for the development of new therapeutic agents. For example, novel piperidine derivatives have been synthesized and tested for their antiproliferative activity against human leukemia cells, highlighting the potential of these compounds in cancer treatment (Vinaya et al., 2011). Additionally, the synthesis and evaluation of piperidin-4-yl)methanone oxime derivatives have revealed promising antibacterial and antifungal activities, further underscoring the versatility of this chemical framework in addressing various biological targets (Mallesha & Mohana, 2014).
Antitubercular Activity
Further extending the scope of applications, derivatives of piperidine have been explored for their potential in treating tuberculosis, one of the world's deadliest infectious diseases. Synthesis and optimization of antitubercular activities in piperidine-containing compounds have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, including multidrug-resistant strains. Such research not only provides a pathway for new drug development but also offers insights into the mechanism of action of these compounds, potentially leading to breakthroughs in tuberculosis therapy (Bisht et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of this compound are likely to be enzymes such as dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. Inhibition of DHFR can lead to antimicrobial and antitumor activities .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes. This interaction is facilitated by the sulfonamide moieties present in the compound . The binding of the compound to the enzyme inhibits its activity, leading to a disruption in the biochemical pathways it is involved in .
Biochemical Pathways
The inhibition of DHFR disrupts the synthesis of nucleotides, which are essential for DNA replication. This disruption can lead to cell cycle arrest in the G1 phase . Other affected pathways may include those involving carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), and histone deacetylases (HDACs) .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation, primarily due to the disruption of DNA replication . This can lead to significant activity against certain types of cancer cells, such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . Some of these compounds also exhibit antimicrobial and antifungal activities .
Eigenschaften
IUPAC Name |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c21-17-9-8-16(14-19(17)27(25,26)22-11-4-1-5-12-22)20(24)23-13-10-15-6-2-3-7-18(15)23/h2-3,6-9,14H,1,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTBELMSBMBVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971892 |
Source


|
| Record name | [4-Chloro-3-(piperidine-1-sulfonyl)phenyl](2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5648-21-5 |
Source


|
| Record name | [4-Chloro-3-(piperidine-1-sulfonyl)phenyl](2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
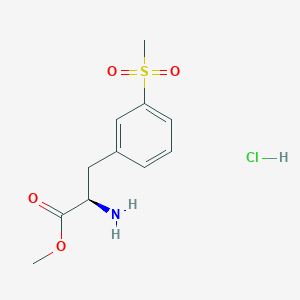
![ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2983433.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2983435.png)


![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2983442.png)
![4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2983443.png)
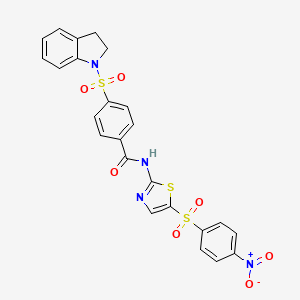
![N-(3-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2983445.png)
![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B2983446.png)
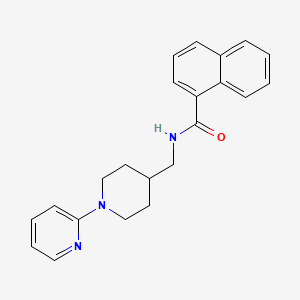

![1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2983451.png)
